

# Scale-up synthesis of 2,3-Dichloro-6nitrobenzodifluoride derivatives

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Compound of Interest

Compound Name: 2,3-Dichloro-6-nitrobenzodifluoride

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An Application Note and Protocol for the Scale-Up Synthesis of 2,3-Dichloro-6-nitro-substituted Aryl Fluorides

### **Abstract**

This document provides detailed protocols for the multi-kilogram scale synthesis of 1,2-dichloro-4-fluoro-3-nitrobenzene, a derivative of 2,3-dichloro-6-nitroaniline. The synthesis is a two-step process beginning with the high-yield preparation of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene. The subsequent conversion of the aniline to the target aryl fluoride is achieved via a modified Balz-Schiemann reaction.[1][2] To address the significant safety risks associated with handling thermally sensitive diazonium salt intermediates on a large scale, a continuous flow reactor protocol is presented. This approach eliminates the isolation of the hazardous diazonium salt and allows for precise control over reaction parameters, dramatically reducing reaction time and improving safety and yield.[1][3]

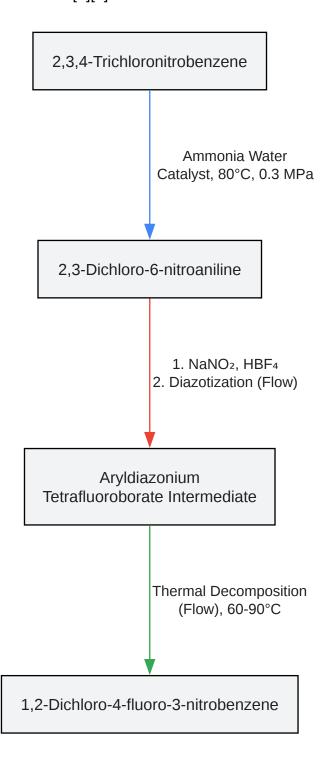
# **Synthesis Pathway Overview**

The overall synthesis involves two primary transformations:

- Ammonolysis: Selective nucleophilic aromatic substitution on 2,3,4-trichloronitrobenzene to produce 2,3-dichloro-6-nitroaniline.[4][5]
- Fluorodediazoniation (Balz-Schiemann Reaction): Conversion of 2,3-dichloro-6-nitroaniline to the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate, performed



under continuous flow conditions.[1][6]



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Caption: Overall reaction scheme for the two-step synthesis.



# Part 1: Scale-Up Synthesis of 2,3-Dichloro-6nitroaniline

This protocol details the synthesis of the key intermediate, 2,3-dichloro-6-nitroaniline, via ammonolysis of 2,3,4-trichloronitrobenzene in a high-pressure reactor. The use of a sulfurcontaining catalyst ensures high yield and selectivity.[4][5]

## **Experimental Protocol**

- Reactor Charging: To a high-pressure autoclave, add 240 kg of water, 240 kg of 30% ammonia water, 120 kg of 2,3,4-trichloronitrobenzene, and 6 kg of p-hydroxybenzenesulfonic acid as a catalyst.[7]
- Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to 80°C. Maintain the temperature and an internal pressure of 0.3 MPa for 6 hours.[4][7]
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Isolation: Filter the resulting solid product via suction filtration.
- Purification: Wash the filter cake thoroughly with water to remove any residual salts.
- Drying: Dry the purified product to obtain 2,3-dichloro-6-nitroaniline. The filtrate can be recharged with ammonia gas and reused in subsequent batches.[7]

## Data Presentation: Synthesis of 2,3-Dichloro-6nitroaniline



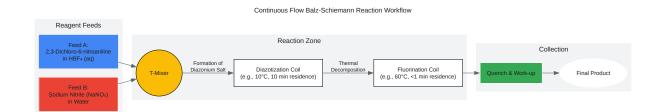
Parameter	Value	Reference
Starting Material	2,3,4-Trichloronitrobenzene	[4]
Reagents	30% Ammonia Water, Water	[7]
Catalyst	p-Hydroxybenzenesulfonic acid	[7]
Temperature	80°C	[4]
Pressure	0.3 - 0.4 MPa	[7]
Reaction Time	6 hours	[4]
Typical Yield	99.0 - 99.5%	[4][7]
Purity (LC)	>99%	[4]

# Part 2: Continuous Flow Synthesis of 1,2-Dichloro-4-fluoro-3-nitrobenzene

The traditional Balz-Schiemann reaction presents significant safety hazards on a large scale due to the need to isolate potentially explosive aryldiazonium salts.[1][3] A continuous flow process circumvents this issue by generating and immediately consuming the diazonium intermediate, offering superior heat transfer and reaction control.[6]

## **Experimental Workflow: Continuous Flow Setup**





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Caption: Workflow for the continuous flow synthesis process.

## **Experimental Protocol**

- Feed Preparation:
  - Feed A: Prepare a solution of 2,3-dichloro-6-nitroaniline in aqueous tetrafluoroboric acid (HBF<sub>4</sub>).
  - Feed B: Prepare an aqueous solution of sodium nitrite (NaNO<sub>2</sub>).
- System Setup: Use a commercial continuous flow reactor system equipped with multiple pump channels, T-mixers, and temperature-controlled reactor coils.
- Diazotization:
  - Pump Feed A and Feed B at controlled flow rates into a T-mixer.
  - Pass the combined stream through a cooled reactor coil (e.g., 10°C) with a residence time sufficient for complete diazotization (e.g., 10 minutes).[3]



#### • Fluorination:

- Direct the output from the diazotization coil into a second, heated reactor coil (e.g., 60-90°C).
- The thermal decomposition of the diazonium salt to the aryl fluoride occurs rapidly. A short residence time (e.g., < 1 minute) is typically sufficient.[1][3][6]
- Collection and Work-up:
  - The reaction stream exiting the fluorination coil is collected in a suitable quenching solution.
  - The crude product is then extracted, washed, and purified using standard laboratory techniques (e.g., distillation or crystallization).

# Data Presentation: Continuous Flow Balz-Schiemann Reaction



Parameter	Value	Rationale / Reference
Starting Material	2,3-Dichloro-6-nitroaniline	-
Reagents	HBF4, NaNO2	Standard for Balz-Schiemann. [2]
Diazotization Temp.	10°C	Controlled formation of diazonium salt.[3]
Diazotization Time	~10 min (residence)	Sufficient for complete conversion.[3]
Fluorination Temp.	60 - 90°C	Promotes thermal decomposition.[1][8]
Fluorination Time	< 1 min (residence)	Rapid decomposition in flow.[6]
Typical Yield	~70%	Achievable yield for similar substrates.[3]
Key Advantage	In-situ generation and consumption of hazardous intermediate	[1]

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